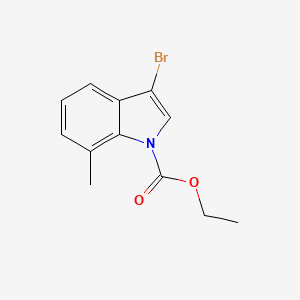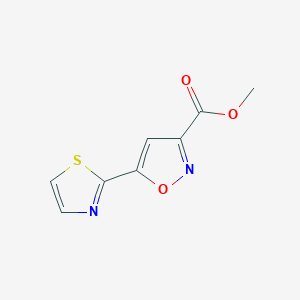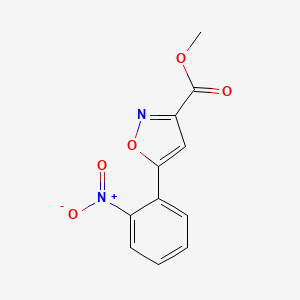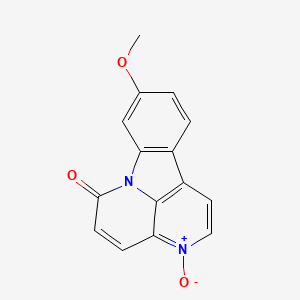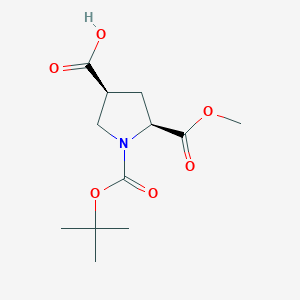
Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate
Vue d'ensemble
Description
Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate, also known as LiTFPB, is a lithium salt that is commonly used in scientific research. It is a highly soluble salt that is often used as a supporting electrolyte in electrochemical studies. LiTFPB has been shown to have a number of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Applications De Recherche Scientifique
Raman Spectral Studies and Glass Science
Raman spectroscopy has been applied to study borate glasses, indicating the method's usefulness in identifying structural groups within borates based on the Krogh-Moe hypothesis. This approach aids in understanding the structural modifications and cation effects on borate networks, which is relevant for materials involving similar lithium compounds (Meera & Ramakrishna, 1993).
Energy Storage and Lithium Recovery
Lithium's role as an essential element in modern energy production and storage devices, particularly in rechargeable batteries, highlights the importance of efficient lithium resource processing. This includes extraction and recovery from minerals, brine, and recycling of spent lithium-ion batteries. Such processes are critical for the sustainable exploitation of lithium and related compounds (Choubey et al., 2016).
Lithium Isotope Separation
Separation techniques for lithium isotopes, including chemical exchange systems and laser-based methods, are significant for large-scale production. These methodologies have applications in nuclear fusion technology and highlight the importance of lithium in advanced energy solutions (Symons, 1985).
Nanotechnology and Electrochemical Energy Storage
The investigation of lithium-containing NASICON-structured materials demonstrates the potential for high ionic conductivity, relevant for solid-state Li-ion conductors in electrochemical energy storage devices. This research area is crucial for the development of batteries with higher efficiency and safety profiles (Rossbach, Tietz, & Grieshammer, 2018).
Pyridine Functionalization in Organic Synthesis
The functionalization of pyridines, using methods such as directed metalation or halogen/metal exchange with lithium reagents, underscores the importance of lithium compounds in organic synthesis. This approach facilitates the regioselective modification of pyridine scaffolds, essential for developing pharmaceuticals and other nitrogen-containing organic compounds (Manolikakes et al., 2013).
Propriétés
IUPAC Name |
lithium;trihydroxy-[6-(trifluoromethyl)pyridin-2-yl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-2-1-3-5(11-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSYKQIEEOWQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C(F)(F)F)(O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3LiNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate | |
CAS RN |
1393822-87-1 | |
| Record name | Borate(1-), trihydroxy[6-(trifluoromethyl)-2-pyridinyl]-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393822-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)
![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)
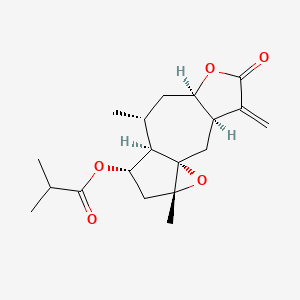
![5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione](/img/structure/B3027734.png)
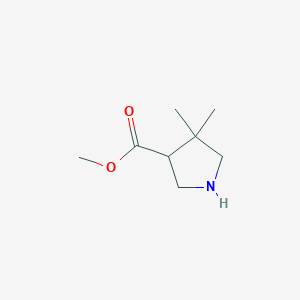


![tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B3027741.png)
